molecular formula C11H8ClNO3 B1604830 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 39900-81-7

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1604830
CAS RN: 39900-81-7
M. Wt: 237.64 g/mol
InChI Key: KRYUCWYKHXDVIC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as 5-chloro-2-methoxybenzaldehyde, is a compound belonging to the family of benzaldehydes, which are commonly used in organic synthesis. It is a versatile and useful intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has a wide range of applications in organic synthesis and is used in the synthesis of several drugs, agrochemicals, and other organic compounds.

Scientific Research Applications

Photoluminescent Materials

New Photoluminescent Conjugated Polymers : A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been developed for electronic applications due to their strong photoluminescence, high photochemical stability, good solubility, and processability into thin films. These materials show promise for use in electronic devices owing to their orange coloration in solution and strong photoluminescent properties (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Efficient Organic Inhibitors of Carbon Steel Corrosion : 1H-pyrrole-2,5-dione derivatives have been synthesized and shown to be good corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors, including derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), demonstrate increased efficiency with concentration and offer potential for industrial applications in corrosion protection (Zarrouk et al., 2015).

Organic Electronics and Solar Cells

Electron Transport Layer for Polymer Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells. This material, due to its high conductivity and electron mobility, along with the creation of an interfacial dipole moment, significantly enhances the power conversion efficiency of the devices (Hu et al., 2015).

Luminescent Polymers

Highly Luminescent Polymers with N-Aryl DPP Chromophore : Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and quantum yields, making them suitable for optoelectronic applications. Their solubility in common organic solvents and distinct optical properties differentiate them for use in light-emitting devices and sensors (Zhang & Tieke, 2008).

Anticancer Therapeutics

Pyrrole Derivatives as Anti-Cancer Therapeutics : Pyrrole derivatives have been synthesized and evaluated for their potential as inhibitors of protein kinases involved in cancer growth, such as EGFR and VEGFR. These compounds demonstrate the ability to form stable complexes with the target proteins, indicating their potential as competitive inhibitors and antioxidants for anticancer therapy (Kuznietsova et al., 2019).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-9-3-2-7(12)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYUCWYKHXDVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351832
Record name 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39900-81-7
Record name 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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